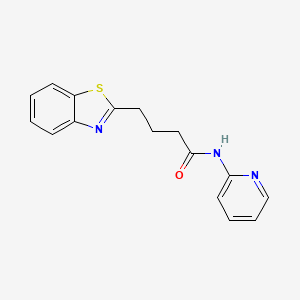![molecular formula C17H20FN3O3 B12159638 ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)
ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-[(5-Fluor-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat ist eine synthetische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-[(5-Fluor-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat umfasst typischerweise die folgenden Schritte:
Bildung des Indolkernes: Der Indolkern kann durch verschiedene Verfahren synthetisiert werden, darunter die Fischer-Indolsynthese, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden umfasst.
Einführung der Fluorgruppe: Die Fluorgruppe kann durch elektrophile Fluorierung unter Verwendung von Reagenzien wie Selectfluor eingeführt werden.
Kopplung mit Piperazin: Das Indolderivat wird dann unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) mit Piperazin gekoppelt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Ethanol unter Bildung des Ethylesters.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Indolkern, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unterliegen.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Fluorgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Bildung von Indol-2-carbonsäurederivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von substituierten Indolderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-[(5-Fluor-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antiviralen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere zur gezielten Ansteuerung bestimmter Rezeptoren oder Enzyme.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-[(5-Fluor-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Indolkern kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Die Fluorgruppe verstärkt die Bindungsaffinität und Selektivität der Verbindung. Der Piperazinrest kann mit biologischen Membranen interagieren und die Pharmakokinetik und Pharmakodynamik der Verbindung beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity. The piperazine moiety can interact with biological membranes, influencing the compound’s pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-4-[(5-Chlor-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat
- Ethyl-4-[(5-Brom-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat
- Ethyl-4-[(5-Methyl-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat
Einzigartigkeit
Ethyl-4-[(5-Fluor-1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-carboxylat ist aufgrund des Vorhandenseins der Fluorgruppe einzigartig, die seine biologische Aktivität und Selektivität verstärkt. Die Fluorgruppe kann starke Wasserstoffbrückenbindungen bilden und die Lipophilie der Verbindung erhöhen, wodurch ihre Fähigkeit verbessert wird, biologische Membranen zu durchqueren und ihre Zielstellen zu erreichen.
Eigenschaften
Molekularformel |
C17H20FN3O3 |
|---|---|
Molekulargewicht |
333.36 g/mol |
IUPAC-Name |
ethyl 4-(5-fluoro-1-methylindole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
STGQUUKXYQGNSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12159559.png)
![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![5-(2-Bromoethyl)indolo[2,3-b]quinoxaline](/img/structure/B12159561.png)
![(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12159564.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12159568.png)

![2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)-](/img/structure/B12159579.png)
![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)
![N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159591.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12159604.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12159615.png)
